

preliminary in-vitro studies on cyanidin 3-galactoside

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Compound of Interest

Compound Name: Cyanidin 3-galactoside

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An In-Depth Technical Guide to Preliminary In-Vitro Studies on **Cyanidin 3-Galactoside**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-O-galactoside (Cy3Gal) is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many fruits and vegetables.[1] Found abundantly in natural sources like apples, berries, and chokeberries, Cy3Gal is noted for its significant bioactive properties.[1] As a glycoside of cyanidin, it exhibits a range of physiological functions confirmed through numerous in-vitro studies, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective capacities.[1][2]

This technical guide provides a comprehensive overview of the preliminary in-vitro research on Cy3Gal. It is designed to serve as a foundational resource for researchers and professionals in drug development by summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways.

Note on Analogs: Much of the in-vitro research in this class of compounds has been conducted on Cyanidin 3-O-glucoside (C3G), a structurally similar anthocyanin. Due to the close relationship and analogous bioactivities, data from C3G studies are included where specific Cy3Gal data is limited, and are clearly identified as such.

Biological Activities and Quantitative Data

Antioxidant Activity

Cy3Gal demonstrates potent antioxidant properties by scavenging free radicals, which is a key mechanism in mitigating oxidative stress. In-vitro studies consistently show its high efficacy in various antioxidant assays. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of Cy3Gal has been found to be among the highest when compared to other flavonoids like myricetin 3-galactoside and quercetin 3-galactoside.

Assay Type	Compound	Result	Key Finding	Source
DPPH Radical Scavenging	Cy3Gal	Highest activity among tested flavonoids	Superior hydrogen-donating ability compared to other galactosides.	
FRAP (Ferric Reducing Antioxidant Power)	Cy3Gal	Higher than Pg3Glu, Mv3Glu, Pt3Glu, Pn3Glu, Dp3Glu	Strong capacity to reduce ferric iron. Slightly lower than Cy3Glu.	
Direct Radical Scavenging	C3G	Efficient scavenger of H_2O_2 , $-O_2$, $OH\cdot$	Directly interacts with and neutralizes various reactive oxygen species.	

Anticancer Effects

The anticancer potential of cyanidin glycosides has been demonstrated across various cancer cell lines. The mechanisms primarily involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation.

Cell Line	Compound	Concentration	Effect	Source
MCF-7 (Breast Cancer)	C3G	IC50 (Not specified)	Dose-dependent cytotoxicity; induced apoptosis in >51.5% of cells.	
HS578T (Breast Cancer)	C3G	10 μ M, 30 μ M	Dose-dependent increase in apoptosis; G2/M cell cycle arrest.	
MDA-MB-453 (Breast Cancer)	C3G	Not specified	Decreased cell viability in a dose-dependent manner.	
Caco-2 (Colon Carcinoma)	C3G	Not specified	Inhibition of cell proliferation.	
MKN-45 (Gastric Cancer)	C3G	Not specified	Induced apoptosis and arrested cell cycle in G2/M phase.	

Anti-Inflammatory Activity

Cyanidin glycosides exert anti-inflammatory effects primarily by modulating key signaling pathways like NF- κ B (nuclear factor-kappa B), which regulates the expression of pro-inflammatory cytokines.

Cell Model	Compound	Treatment	Key Effect	Source
Caco-2 (Intestinal Epithelial Cells)	C3G	Pre-treatment before TNF- α stimulation	Dose-dependently reduced TNF- α and IL-8 gene expression; inhibited NF- κ B nuclear translocation.	
Caco-2 / HUVEC Co-culture	C3G	Pre-treatment of Caco-2 before TNF- α	Inhibited endothelial activation (reduced E-selectin, VCAM-1) and leukocyte adhesion in HUVECs.	
RAW 264.7 (Macrophages)	C3G	Treatment after LPS stimulation	Downregulated TNF- α , IL-1 β , and NO expression.	

Neuroprotective Effects

In-vitro models of neurodegenerative diseases have shown that cyanidin glycosides can protect neurons from damage and toxicity.

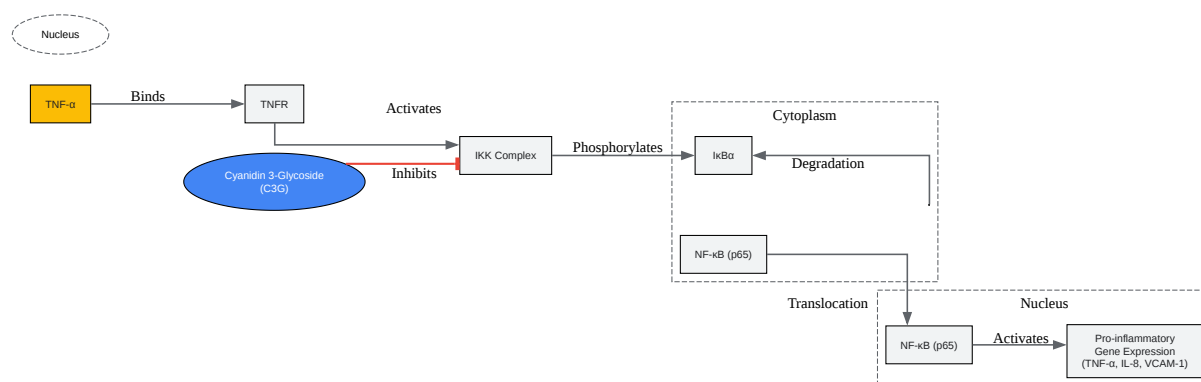
Cell Model	Compound	Challenge	Key Effect	Source
SH-SY5Y (Human Neuroblastoma)	C3G	Amyloid beta (A β) oligomer toxicity	Reduced neuronal death (apoptosis and necrosis); inhibited A β aggregation.	
SH-SY5Y (Human Neuroblastoma)	Cyanidin (aglycone)	MPP+ induced toxicity	Rescued cell viability to 83.3% at 30 μ M; reduced apoptosis from 46.3% to 15.4%.	
Rat Primary Cortical Neurons	C3G	Oxygen-glucose deprivation (OGD)	Prevented membrane damage and preserved mitochondrial function in a dose-dependent manner.	

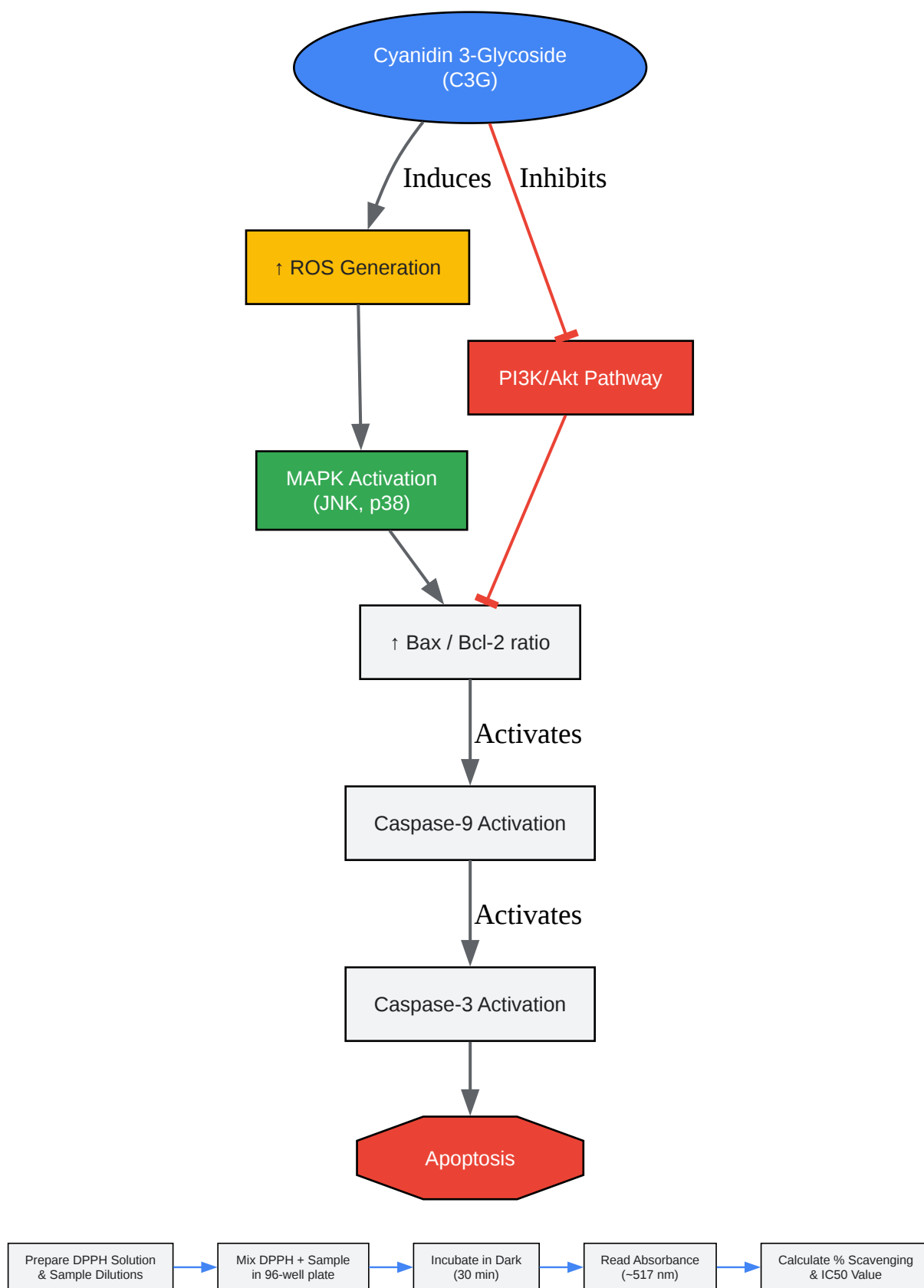
Key Signaling Pathways

The bioactivities of **cyanidin 3-galactoside** and its analogs are underpinned by their ability to modulate critical intracellular signaling pathways.

Anti-Inflammatory Signaling (NF- κ B Pathway)

The NF- κ B pathway is a central regulator of inflammation. Under inflammatory stimuli like TNF- α , the IKK complex is activated, leading to the phosphorylation and degradation of I κ B α . This releases the p65 subunit of NF- κ B, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cyanidin-3-glucoside (C3G) has been shown to inhibit this pathway, primarily by preventing the activation of the IKK complex.





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